molecular formula C9H6BrF2NO B1377327 4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile CAS No. 1261617-91-7

4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile

Cat. No.: B1377327
CAS No.: 1261617-91-7
M. Wt: 262.05 g/mol
InChI Key: SDKSPIZEQXQXLF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile (CAS RN: 1261617-91-7) is a substituted benzonitrile derivative featuring a bromomethyl (-CH2Br) group at the para position and a difluoromethoxy (-OCF2H) group at the meta position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. For instance, it serves as a precursor in the synthesis of complex molecules such as Fadrozole Hydrochloride, where bromomethyl-substituted benzonitriles are critical for introducing functionalized side chains . Its structural uniqueness lies in the combination of electron-withdrawing (cyano, difluoromethoxy) and reactive (bromomethyl) groups, enabling diverse reactivity in coupling and substitution reactions.

Properties

IUPAC Name

4-(bromomethyl)-3-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2NO/c10-4-7-2-1-6(5-13)3-8(7)14-9(11)12/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKSPIZEQXQXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(difluoromethoxy)benzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

Organic Synthesis

4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various nucleophilic substitution reactions where the bromomethyl group acts as a leaving group, allowing for the introduction of different substituents.

Medicinal Chemistry

This compound has been investigated for its potential applications in drug development. Notably, it has shown promise as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition could alter the metabolism of co-administered drugs, highlighting its significance in pharmacokinetics .

Biological Studies

In biological research, this compound is employed to develop bioactive compounds and probes for studying various biological systems. Its ability to modulate biological pathways associated with diseases makes it a candidate for further exploration in therapeutic applications.

Materials Science

The compound's unique electronic properties and reactivity render it useful in materials science, particularly in the production of specialty chemicals and materials that require specific functional groups for enhanced performance.

Case Study 1: Inhibition of Cytochrome P450

Research indicates that this compound effectively inhibits CYP1A2 activity. This finding is crucial for understanding its potential interactions with other drugs and its role in personalized medicine .

Case Study 2: Synthesis of Bioactive Compounds

In a study focused on synthesizing new bioactive molecules, researchers utilized this compound as a key intermediate. The resulting derivatives exhibited enhanced biological activity against specific cancer cell lines, demonstrating its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

Positional Isomers

  • 3-(Bromomethyl)benzonitrile (CAS RN: N/A): This positional isomer has the bromomethyl group at the meta position instead of para. It is used in synthesizing vicinal diaryl-substituted isoxazole derivatives (e.g., compound 22 in ), achieving a high yield of 97.0% via nucleophilic substitution .
  • 4-(Trifluoromethyl)benzonitrile (CAS RN: 455-18-5): Substitution of bromomethyl with trifluoromethyl (-CF3) enhances electron-withdrawing effects, making it valuable in materials science, particularly in OLEDs ().

Halogen and Alkoxy Substituents

  • 4-Bromo-3-fluorobenzonitrile (CAS RN: N/A): Replaces difluoromethoxy with a fluorine atom, reducing steric bulk while maintaining moderate electron withdrawal. Such derivatives are intermediates in agrochemicals ().
  • 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS RN: 906673-54-9): Features a formyl (-CHO) and bromophenoxy group, enabling cross-coupling reactions for polymer and ligand synthesis ().

Complex Derivatives

  • 4-[4-Dimethylamino-1-(4-fluorophenyl)-1-hydroxybutyl]-3-hydroxymethyl-benzonitrile (CAS RN: N/A): A structurally complex derivative with a hydroxymethyl and dimethylamino-hydroxybutyl chain, investigated for CNS drug candidates ().

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Yield/Data Source
This compound C9H6BrF2NO 260.05 -BrCH2, -OCF2H, -CN Pharmaceutical intermediates CAS RN: 1261617-91-7
3-(Bromomethyl)benzonitrile C8H6BrN 196.05 -BrCH2 (meta), -CN Isoxazole/pyrazole synthesis 97.0% yield
4-(Trifluoromethyl)benzonitrile C8H4F3N 171.12 -CF3, -CN OLED materials CAS RN: 455-18-5
4-Bromo-3-fluorobenzonitrile C7H3BrFN 200.01 -Br, -F, -CN Agrochemical intermediates
4-(4-Bromo-3-formylphenoxy)benzonitrile C14H8BrNO2 302.13 -Br, -CHO, -O-C6H4-CN Cross-coupling reactions CAS RN: 906673-54-9

Reactivity and Functional Group Analysis

  • Bromomethyl Group : The bromomethyl substituent in the target compound facilitates alkylation and nucleophilic substitution reactions, as seen in the synthesis of Fadrozole Hydrochloride (). In contrast, trifluoromethyl groups (e.g., in 4-(Trifluoromethyl)benzonitrile) are inert but improve thermal stability in materials science .
  • Difluoromethoxy Group: The -OCF2H group enhances metabolic stability compared to non-fluorinated alkoxy groups, a feature critical in drug design . This contrasts with formyl groups in 4-(4-Bromo-3-formylphenoxy)benzonitrile, which are prone to oxidation .
  • Cyan Group: The electron-withdrawing cyano (-CN) group directs electrophilic substitution to specific positions, enabling regioselective synthesis of derivatives ().

Biological Activity

4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a bromomethyl group and a difluoromethoxy substituent on a benzonitrile framework, which may influence its interaction with biological targets.

  • Molecular Formula : C10H8BrF2N
  • Molecular Weight : Approximately 252.06 g/mol
  • CAS Number : 1261617-91-7

The unique electronic properties of this compound make it a candidate for various applications in pharmaceutical research, particularly as an inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism.

Cytochrome P450 Inhibition

Recent studies suggest that this compound exhibits significant inhibitory activity against certain cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics. The inhibition of CYP1A2 can lead to altered pharmacokinetics of co-administered medications, potentially enhancing their effects or increasing toxicity.

While specific mechanisms of action for this compound are not fully elucidated, its structural components suggest interactions with biological macromolecules. The bromomethyl and difluoromethoxy groups may facilitate binding to enzyme active sites or influence conformational changes necessary for enzymatic activity.

Case Studies and Experimental Data

  • In Vitro Studies : Initial in vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results in assays involving human lung (A549) and breast cancer (MCF-7) cell lines, indicating potential anti-cancer properties.
  • Combination Therapy : In combination studies with other known anticancer agents, this compound has been evaluated for synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines.
  • Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies indicate that its ability to modulate drug metabolism through CYP1A2 inhibition could lead to significant alterations in the bioavailability of concurrently administered drugs.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameCAS NumberSimilarityUnique Features
4-(Bromomethyl)benzonitrile17201-43-31.00Lacks difluoromethoxy group
3-Bromo-4-(bromomethyl)benzonitrile89892-39-70.79Contains two bromine substituents
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile114772-54-20.91Biphenyl structure enhances stability
2-(2-(Bromomethyl)phenyl)acetonitrile73217-11-50.77Different substitution pattern on the acetonitrile

This table illustrates the uniqueness of this compound through its specific functional groups, emphasizing its potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of a methyl group on the benzonitrile core. For example, using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or acetonitrile. The difluoromethoxy group may require protection during bromination to avoid side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC or LC-MS .

Q. How can researchers safely handle this compound given its potential hazards?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact; if exposed, flush with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents. Toxicity data may be limited, so treat it as a potential irritant and mutagen based on analogs like 4-(Bromomethyl)benzaldehyde ( ). Conduct a risk assessment prior to use .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromomethyl at ~4.3 ppm for CH₂Br, difluoromethoxy as a triplet in ¹⁹F NMR).
  • IR : Stretching frequencies for nitrile (~2240 cm⁻¹) and C-F bonds (~1100 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern from bromine.
    Cross-reference with analogs in and for validation .

Advanced Research Questions

Q. How does steric hindrance from the difluoromethoxy group impact regioselectivity in further functionalization reactions (e.g., nucleophilic substitution)?

  • Methodological Answer : The difluoromethoxy group’s electron-withdrawing nature and steric bulk may direct electrophilic attacks to the para position relative to the nitrile. Computational modeling (DFT) can predict reactive sites. Experimentally, compare reaction outcomes with/without the difluoromethoxy group using Suzuki-Miyaura coupling or SN2 reactions. Monitor regioselectivity via X-ray crystallography (using SHELXL for refinement, as in ) or NOE NMR .

Q. What role does this compound play in the development of thermally activated delayed fluorescence (TADF) materials for OLEDs?

  • Methodological Answer : The bromomethyl group serves as a reactive handle for cross-coupling to carbazole or phenoxazine derivatives ( ). The difluoromethoxy group enhances electron-deficient character, stabilizing triplet states for efficient TADF. Synthesize derivatives and measure photoluminescence quantum yields (PLQY) and lifetime decay. Compare with non-fluorinated analogs to isolate electronic effects .

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer :

  • Reaction Optimization : Screen variables (temperature, catalyst loading) using Design of Experiments (DoE).
  • Analytical Rigor : Use orthogonal methods (HPLC, GC-MS) to assess purity, as commercial sources like Sigma-Aldrich may lack analytical data ( ).
  • Data Reproducibility : Replicate literature procedures with strict control of anhydrous conditions and reagent quality. Publish detailed protocols with raw data .

Q. What strategies mitigate decomposition or instability during storage or reaction conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) and monitor via HPLC.
  • Protective Groups : Use tert-butyl or silyl ethers to shield reactive sites during synthesis.
  • Inert Atmospheres : Store under argon and use dried solvents to prevent hydrolysis of the nitrile or bromomethyl groups .

Q. How can computational tools predict the compound’s reactivity in novel reaction pathways?

  • Methodological Answer : Employ DFT calculations (Gaussian, ORCA) to model transition states for bromine displacement or electrophilic aromatic substitution. Machine learning platforms (e.g., Pistachio or Reaxys) can suggest plausible reaction pathways based on structural fingerprints (). Validate predictions with small-scale exploratory reactions .

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